Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate
Overview
Description
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H11FO5S and a molecular weight of 262.26 g/mol . It is a benzoate ester that contains a fluorine atom, a methoxy group, and a methylsulfonyl group attached to the benzene ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate typically involves the esterification of 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Fluoro-6-methoxy-3-(trifluoromethoxy)benzoate: Similar structure but with a trifluoromethoxy group instead of a methylsulfonyl group.
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate: The compound itself, used as a reference for comparison.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 6-fluoro-2-methoxy-3-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-9-7(17(3,13)14)5-4-6(11)8(9)10(12)16-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKMGRXGYRZONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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